molecular formula C9H13N3OS3 B285345 3-(Methylthio)-5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-1,2,4-thiadiazole

3-(Methylthio)-5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-1,2,4-thiadiazole

Cat. No.: B285345
M. Wt: 275.4 g/mol
InChI Key: XKTYOTCWHUXMBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Methylthio)-5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-1,2,4-thiadiazole, also known as MPTT, is a compound that has been extensively studied for its potential applications in scientific research. MPTT is a member of the thiadiazole family of compounds, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 3-(Methylthio)-5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-1,2,4-thiadiazole is not fully understood, but it is thought to involve the formation of a stable adduct with ROS. This adduct is highly fluorescent, allowing for the detection of ROS in cells and tissues. This compound may also act as an antioxidant, scavenging ROS and preventing their harmful effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its role as a fluorescent probe for ROS, this compound has been shown to have anti-inflammatory and antitumor properties. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition may have implications for the treatment of Alzheimer's disease, which is characterized by a deficiency in acetylcholine.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(Methylthio)-5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-1,2,4-thiadiazole is its selectivity for ROS. This selectivity allows for the detection of ROS in cells and tissues with high sensitivity and specificity. However, this compound has some limitations as well. For example, this compound is sensitive to pH changes, which can affect its fluorescence properties. Additionally, this compound can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are many future directions for the study of 3-(Methylthio)-5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-1,2,4-thiadiazole. One area of research is the development of this compound-based probes for the detection of other reactive species, such as reactive nitrogen species. Another area of research is the development of this compound-based therapies for the treatment of diseases such as cancer and Alzheimer's disease. Finally, the development of new synthesis methods for this compound may lead to improved yields and purity, making it a more valuable tool for scientific research.

Synthesis Methods

3-(Methylthio)-5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-1,2,4-thiadiazole can be synthesized using a variety of methods, including the reaction of 2-cyano-2-propylthioacetamide with methylthiosemicarbazide in the presence of phosphorus oxychloride. Another method involves the reaction of 2-(pyrrolidin-1-yl)acetic acid with thiosemicarbazide in the presence of phosphorus oxychloride. The yield of this compound using these methods ranges from 60-80%.

Scientific Research Applications

3-(Methylthio)-5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-1,2,4-thiadiazole has been studied extensively for its potential applications in scientific research. One of the most promising applications of this compound is its use as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can cause damage to cells and tissues, and their levels are often elevated in diseases such as cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to selectively detect ROS in cells and tissues, making it a valuable tool for studying the role of ROS in disease.

Properties

Molecular Formula

C9H13N3OS3

Molecular Weight

275.4 g/mol

IUPAC Name

2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]-1-pyrrolidin-1-ylethanone

InChI

InChI=1S/C9H13N3OS3/c1-14-8-10-9(16-11-8)15-6-7(13)12-4-2-3-5-12/h2-6H2,1H3

InChI Key

XKTYOTCWHUXMBX-UHFFFAOYSA-N

SMILES

CSC1=NSC(=N1)SCC(=O)N2CCCC2

Canonical SMILES

CSC1=NSC(=N1)SCC(=O)N2CCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.